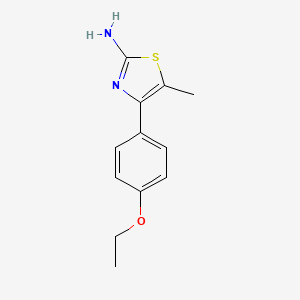

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-ethoxyaniline and 2-bromo-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to cyclization under acidic conditions to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

化学反応の分析

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Sulfoxide or sulfone derivatives | Selective oxidation at sulfur atom | |

| Hydrogen peroxide (H₂O₂) | Thiazole S-oxide | Mild conditions, moderate yields |

These reactions are critical for modifying electron density on the thiazole ring, influencing downstream biological activity.

Acylation of the Amine Group

The primary amine at position 2 reacts readily with acylating agents:

For example, in a study of analogous thiazoles, acylation with acetyl chloride under LDA-mediated conditions produced stable amides used in pyrimidine synthesis .

Alkylation Reactions

The amine group participates in alkylation, forming N-alkyl derivatives:

| Alkylating Agent | Product | Conditions | Source |

|---|---|---|---|

| Bromoketones (e.g., 2-bromo-1-cyclopropylethanone) | N-Alkylthiazole | Solvent: DMF, 60°C, 8 hrs | |

| Methyl iodide | N-Methyl derivative | NaOH, ethanol, reflux |

Alkylation expands structural diversity, as seen in the synthesis of KCNQ1 channel activators .

Condensation Reactions

The amine group forms Schiff bases or participates in cyclocondensation:

| Reactant | Product | Conditions | Source |

|---|---|---|---|

| Aromatic aldehydes (e.g., benzaldehyde) | Schiff bases | Ethanol, catalytic acid, reflux | |

| Guanidines | Pyrimidine derivatives | Microwave irradiation, 140°C |

For instance, condensation with phenylguanidines under microwave conditions yielded pyrimidine analogs with potential anticonvulsant activity .

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes substitution at the para-position:

| Reaction | Product | Conditions | Source |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Nitro-substituted derivative | 0–5°C, controlled stoichiometry | |

| Halogenation (Br₂/FeBr₃) | Brominated analog | Lewis acid catalysis |

These modifications enhance solubility or enable further functionalization .

Comparative Reactivity with Analogs

Structural analogs exhibit distinct reactivity profiles:

The ethoxy group’s electron-donating nature enhances electrophilic substitution rates compared to methoxy or phenyl analogs .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Applications

The compound has demonstrated potential as a lead in drug development targeting various diseases. Its unique structure allows for interactions with multiple biological targets, making it a candidate for therapeutic applications. Notably, compounds containing thiazole rings often exhibit:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. Its mechanism typically involves the inhibition of key enzymes and disruption of metabolic pathways, leading to reduced cell proliferation .

- Anticancer Properties : Research indicates that derivatives of thiazole, including 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine, possess significant cytotoxic effects against human cancer cell lines. Studies have reported IC50 values indicating potent activity against breast, colon, and lung cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Agricultural Applications

Due to its biological properties, this compound may also find applications in agriculture as a pesticide or herbicide. The thiazole structure is known to enhance the efficacy of agrochemicals by improving their stability and solubility in various environments.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzyme activity | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine production |

Table 2: Comparative Analysis of Thiazole Derivatives

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| N-(4-(4-bromophenyl)-5-methylthiazol-2-yl)acetamide | Structure | Antimicrobial |

| N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)carboxamide | Structure | Potential anti-inflammatory |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In a comparative analysis assessing the cytotoxic effects on various cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This highlights its potential as an effective anticancer agent .

作用機序

The mechanism of action of 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, resulting in anticancer activity.

類似化合物との比較

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine can be compared with other thiazole derivatives, such as:

4-(4-Methoxyphenyl)-5-methylthiazol-2-amine: Similar structure but with a methoxy group instead of an ethoxy group. This compound may exhibit different biological activities and reactivity.

4-(4-Chlorophenyl)-5-methylthiazol-2-amine: Contains a chlorophenyl group, which may enhance its antimicrobial properties compared to the ethoxy derivative.

4-(4-Nitrophenyl)-5-methylthiazol-2-amine: The presence of a nitro group may increase the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.

生物活性

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Thiazoles are known for their diverse pharmacological properties, including antibacterial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring substituted with an ethoxyphenyl group and a methyl group at specific positions. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines. A comparative study highlighted that derivatives with electron-withdrawing groups at the para position of the phenyl ring showed enhanced antiproliferative activity, suggesting that the structural modifications can substantially influence efficacy (Table 1) .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (nM) | Comments |

|---|---|---|---|

| This compound | HT-29 | 100 | Moderate activity observed |

| Similar Thiazole Derivative | A549 | 0.5 | Highly active |

| Similar Thiazole Derivative | MCF-7 | 10 | Significant cytotoxicity |

Antibacterial Activity

The thiazole moiety is also recognized for its antibacterial properties. Research indicates that derivatives of thiazoles possess activity against Mycobacterium tuberculosis, with some compounds exhibiting selective indices indicating their potential as therapeutic agents . The presence of an ethoxy group may enhance lipophilicity, improving membrane penetration and antimicrobial action.

Anticonvulsant Activity

Thiazole derivatives have been evaluated for anticonvulsant activity in various models. The structure-activity relationship studies suggest that modifications at the phenyl ring can significantly alter anticonvulsant efficacy. Compounds with para-substituted halogens have shown promising results in reducing seizure activity .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Microtubule Formation : Similar compounds have been shown to disrupt microtubule assembly, a critical process in cell division, leading to apoptosis in cancer cells .

- Receptor Interaction : Thiazole derivatives often interact with various receptors involved in signaling pathways, contributing to their diverse pharmacological profiles .

- Enzymatic Inhibition : Some studies indicate that these compounds may inhibit enzymes crucial for the survival of bacterial pathogens .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives against different cancer cell lines. The study found that modifications in the ethoxy group significantly influenced the antiproliferative activity, with some derivatives showing IC50 values in the nanomolar range against resistant cancer types .

特性

IUPAC Name |

4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMMJVXFGSFQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。